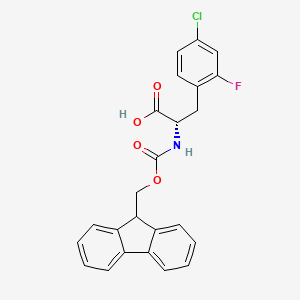![molecular formula C20H19N3O2 B2807258 N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide CAS No. 1903087-26-2](/img/structure/B2807258.png)
N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide: is a compound that belongs to the bipyridine family Bipyridines are heteroaromatic compounds consisting of two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide typically involves the coupling of 2,3’-bipyridine with 2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. For example, Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed to synthesize bipyridine derivatives on an industrial scale .
化学反応の分析
Types of Reactions: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
Chemistry: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties .
Biology: In biological research, bipyridine derivatives are used as probes to study metal ion interactions in biological systems. They are also used in the development of sensors for detecting metal ions .
Medicine: It is being investigated for its potential use in treating diseases related to metal ion imbalances .
Industry: In the industrial sector, bipyridine derivatives are used in the production of dyes, pigments, and other materials. They are also used in the development of new materials with unique electronic properties .
作用機序
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide involves its ability to chelate metal ions. The bipyridine moiety binds to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over metal ion coordination is required .
特性
IUPAC Name |
2-ethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-11-22-18(12-15)16-6-5-10-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFMCDWVSJWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-5-(trifluoromethyl)-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2807175.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)


![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)


![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)
![1-(2,6-dichlorobenzyl)-N-[3-(dimethylamino)propyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2807185.png)
![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid](/img/structure/B2807192.png)
![3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2807195.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2807197.png)
